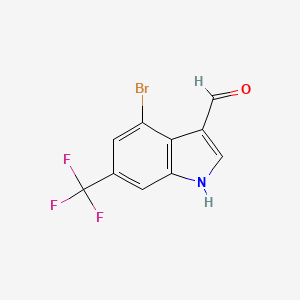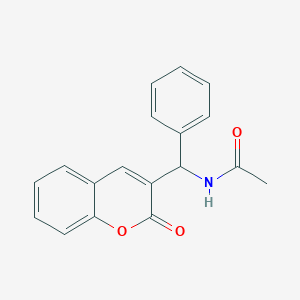
3-Bromo-4-(2-methoxyacetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-bromo-4-(2-méthoxyacétamido)benzoïque est un composé organique de formule moléculaire C10H10BrNO4 et d'une masse moléculaire de 288,09 g/mol . Ce composé est caractérisé par la présence d'un atome de brome, d'un groupe méthoxyacétamido et d'une partie acide benzoïque, ce qui en fait une molécule polyvalente dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-bromo-4-(2-méthoxyacétamido)benzoïque implique généralement la bromation de l'acide 4-(2-méthoxyacétamido)benzoïque. Les conditions de réaction comprennent souvent l'utilisation de brome ou d'un agent bromant en présence d'un solvant et d'un catalyseur appropriés . La réaction est effectuée sous température et pH contrôlés pour assurer la bromation sélective à la position souhaitée sur le cycle benzénique.
Méthodes de production industrielle
La production industrielle de l'acide 3-bromo-4-(2-méthoxyacétamido)benzoïque peut impliquer des procédés de bromation à grande échelle avec des conditions de réaction optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie sont courantes dans les milieux industriels pour assurer un produit de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-bromo-4-(2-méthoxyacétamido)benzoïque subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être remplacé par d'autres substituants par des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut subir une oxydation pour former des quinones correspondantes ou une réduction pour former des hydroquinones.
Amidation et estérification : Le groupe acide carboxylique peut réagir avec des amines pour former des amides ou avec des alcools pour former des esters
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Nucléophiles : Tels que les amines, les alcools et les thiols pour les réactions de substitution.
Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome pour les réactions d'oxydation.
Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour les réactions de réduction
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine peut donner un amide substitué, tandis que l'oxydation peut produire un dérivé quinone .
Applications De Recherche Scientifique
L'acide 3-bromo-4-(2-méthoxyacétamido)benzoïque a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans divers procédés chimiques
Mécanisme d'action
Le mécanisme d'action de l'acide 3-bromo-4-(2-méthoxyacétamido)benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome de brome et le groupe méthoxyacétamido jouent un rôle crucial dans sa réactivité et son affinité de liaison aux molécules cibles. Le composé peut moduler les voies biologiques en interagissant avec des enzymes, des récepteurs ou d'autres biomolécules, conduisant à divers effets biologiques .
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(2-methoxyacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyacetamido group play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-bromo-4-méthoxybenzoïque : Structure similaire mais sans le groupe méthoxyacétamido.
Benzoate de méthyle 3-bromo-4-méthoxy : Un dérivé ester avec une réactivité similaire.
Acide 2-bromo-5-méthoxybenzoïque : Acide bromobenzoïque différemment substitué avec des propriétés distinctes.
Unicité
L'acide 3-bromo-4-(2-méthoxyacétamido)benzoïque est unique en raison de la présence à la fois de l'atome de brome et du groupe méthoxyacétamido, qui confèrent une réactivité spécifique et des activités biologiques potentielles. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications dans la recherche et l'industrie .
Propriétés
Numéro CAS |
1131594-32-5 |
|---|---|
Formule moléculaire |
C10H10BrNO4 |
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
3-bromo-4-[(2-methoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H10BrNO4/c1-16-5-9(13)12-8-3-2-6(10(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
CQGGTMGDHUBGHS-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)NC1=C(C=C(C=C1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)









